REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.C([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)(OC(C)(C)C)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O.C(=O)(O)[O-].[Na+]>O1CCCC1.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:21]1[CH2:22][CH2:23][NH:18][CH2:19][CH2:20]1)[CH2:6][CH2:5]2 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCNC2=CC1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium bicarbonate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at room temperature, to the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified with silica gel column (chloroform/methanol=98/2 to 90/10)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCN(C2=CC1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |